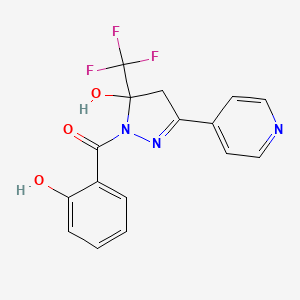

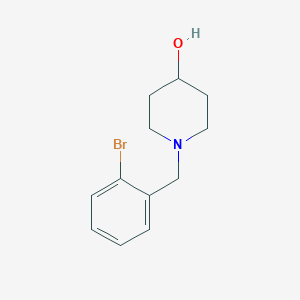

![molecular formula C16H16FN5O B5558069 N-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)乙基]-8-氟-2-喹啉甲酰胺](/img/structure/B5558069.png)

N-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)乙基]-8-氟-2-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, similar to the target compound, often involves multistep chemical reactions starting from basic quinoline structures. For example, the synthesis of a fluorescent derivative of quinoline was achieved by condensation, followed by hydrogenolysis and reaction with propargyl bromide, showcasing a typical pathway for introducing functional groups into the quinoline core (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their chemical behavior. For instance, the crystal structure of a 1,2,4-triazole compound revealed a trans configuration around the C=N bond and highlighted the importance of intramolecular hydrogen bonding (Goh, Fun, Adhikari, & Kalluraya, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, N-methylation, and reactions with isocyanates and isothiocyanates to produce compounds with potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015). These reactions demonstrate the compound's reactivity and the possibility of generating a wide range of derivatives.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of the dimethylformamide solvate of a 1,2,4-triazole compound provided insights into its crystalline structure, showcasing how molecular interactions affect the physical state (Goh et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of quinoline derivatives. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlighted the potential antimicrobial activity, demonstrating the bioactive nature of these compounds (Babu et al., 2015).

科学研究应用

影像放射配体开发

喹啉-2-甲酰胺衍生物已用碳-11标记,以创建用于正电子发射断层扫描 (PET) 中对体内外周苯二氮卓受体 (PBR) 进行无创评估的潜在放射配体。这些放射配体,包括 N-[甲基-11C]-3-甲基-4-(2-氟苯基)-N-(1-甲基丙基)喹啉-2-甲酰胺,对各种器官中的 PBR 表现出高特异性结合,表明它们有望用于医学研究中的影像应用 (Matarrese 等人,2001)。

药物化合物的合成方法

乙基 1,4-二氢-4-氧代-3-喹啉甲酸酯的合成是一种核心结构,展示了先进的合成技术。该化合物是从乙基 2-(2-氟苯甲酰基)乙酸酯制备的,展示了一种串联加成-消除-SNAr 反应机理,突出了喹啉衍生物的化学多样性和潜在的药物应用 (Bunce、Lee 和 Grant,2011)。

抗癌和抗菌潜力

喹啉衍生物已被评估其抗癌和抗菌特性。对吡咯并[1,2-a]喹啉衍生物的研究发现了具有显着抗结核活性的化合物,突出了它们作为治疗敏感菌株和多重耐药菌株的治疗剂的潜力。这项研究强调了喹啉衍生物的抗菌潜力及其在应对全球健康挑战中的作用 (Venugopala 等人,2020)。

作用机制

安全和危害

While specific safety and hazard information for “N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide” is not available, it’s important to handle all chemicals with care. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity, suggesting potential hazards if improperly handled .

未来方向

The study and development of 1,2,4-triazole derivatives is a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities, with the aim of developing more effective and potent therapeutic agents .

属性

IUPAC Name |

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O/c1-10-19-11(2)22(21-10)9-8-18-16(23)14-7-6-12-4-3-5-13(17)15(12)20-14/h3-7H,8-9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAFJBGHPNBJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

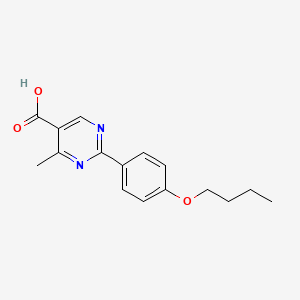

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

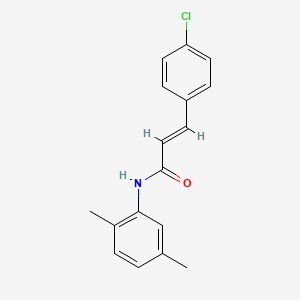

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

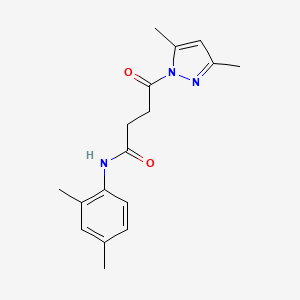

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)